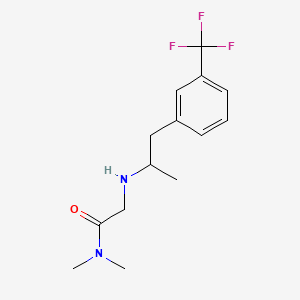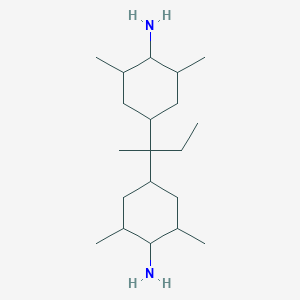
(Phenylmethylene)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylmethylene)bis(trimethylstannane) is an organotin compound characterized by the presence of a phenylmethylene group bonded to two trimethylstannane moieties. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylmethylene)bis(trimethylstannane) typically involves the reaction of phenylmethylene chloride with trimethylstannane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: Industrial production of (Phenylmethylene)bis(trimethylstannane) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: (Phenylmethylene)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions where the trimethylstannane groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides or organolithium reagents are commonly used.
Major Products: The major products formed from these reactions include various organotin compounds with different functional groups, depending on the nature of the reagents and reaction conditions.
Scientific Research Applications
(Phenylmethylene)bis(trimethylstannane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It finds applications in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (Phenylmethylene)bis(trimethylstannane) exerts its effects involves the interaction of the tin atoms with various molecular targets. The compound can form coordination complexes with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of stable organotin complexes.
Comparison with Similar Compounds
(Phenylmethylene)bis(trimethylsilane): Similar in structure but with silicon atoms instead of tin.
(Phenylmethylene)bis(trimethylgermane): Contains germanium atoms in place of tin.
(Phenylmethylene)bis(trimethyllead): Lead analog of the compound.
Uniqueness: (Phenylmethylene)bis(trimethylstannane) is unique due to the presence of tin atoms, which impart distinct reactivity and properties compared to its silicon, germanium, and lead analogs. The tin atoms provide unique coordination chemistry and catalytic properties, making it valuable in various applications.
Properties
CAS No. |
71000-63-0 |
|---|---|
Molecular Formula |
C13H24Sn2 |
Molecular Weight |
417.7 g/mol |
IUPAC Name |
trimethyl-[phenyl(trimethylstannyl)methyl]stannane |
InChI |
InChI=1S/C7H6.6CH3.2Sn/c1-7-5-3-2-4-6-7;;;;;;;;/h1-6H;6*1H3;; |
InChI Key |
KRPLJSATTFJDOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(C1=CC=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


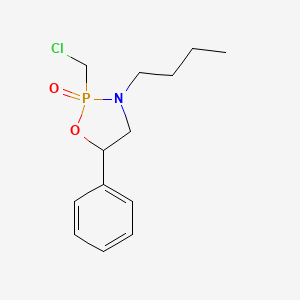

![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
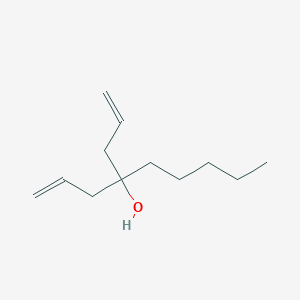
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
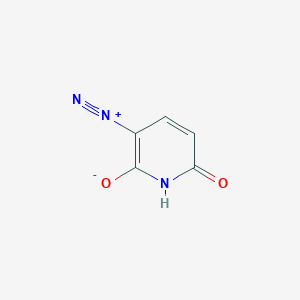
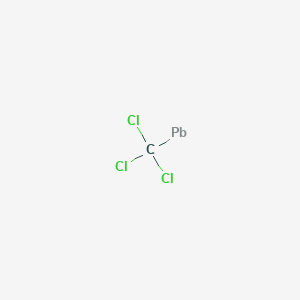
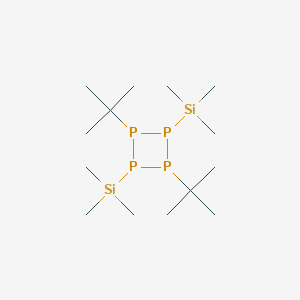
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)


